5,6-Dihydrouridine
Overview
Description
5,6-Dihydrouridine is a modified base found in conserved positions in the D-loop of tRNA in Bacteria, Eukaryota, and some Archaea . It is a pyrimidine nucleoside and derivative of uridine . Dihydrouridine (abbreviated as D, DHU, or UH2) is a pyrimidine nucleoside which is the result of adding two hydrogen atoms to a uridine, making it a fully saturated pyrimidine ring with no remaining double bonds .
Synthesis Analysis
Dihydrouridine is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts. The reaction is carried out by dihydrouridine synthases (DUS) . A study presents dihydrouridine sequencing (D-seq) for transcriptome-wide mapping of this RNA modification with single-nucleotide resolution, revealing dihydrouridine at new locations across the yeast transcriptome that suggest a broad role in folding functional RNA structures .Molecular Structure Analysis
The molecular formula of 5,6-Dihydrouridine is C9H14N2O6 . The exact mass is 246.09 and the molecular weight is 246.219 .Chemical Reactions Analysis
Dihydrouridine is involved in a reaction where 5,6-dihydrouridine 47 in tRNA and NADP+ are converted to H+, NADPH, and uridine 47 in tRNA . A photoredox reaction for the selective modification of 5-Carboxycytosine in DNA has been reported, which involves the formation of 5,6-dihydrouridine (DHU) from 5caC .Physical And Chemical Properties Analysis
5,6-Dihydrouridine is a crystalline solid . It is soluble in DMF (16 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2, 5 mg/ml) .Scientific Research Applications
Identification and Synthesis
tRNA-Dihydrouridine Synthase Family Identification : 5,6-Dihydrouridine (D) is abundantly found in tRNA D-loops across Archaea, Bacteria, and Eukarya. It forms post-transcriptionally by reducing uridines in tRNA transcripts. The COG0042 gene family in Escherichia coli is responsible for tRNA-dihydrouridine synthase activity, with each family member acting site-specifically on the tRNA D-loop (Bishop et al., 2002).
Synthesis and Properties of Dihydrouridine-Containing Oligonucleotides : Substituted 5,6-dihydrouridine derivatives have been used in condensation reactions to form various dinucleosidemono- and dinucleosidediphosphotriesters, including fully blocked oligomers. These compounds were characterized by UV and CD spectra, as well as elementary analyses, providing insights into the structural properties of dihydrouridine-containing oligonucleotides (Flockerzi et al., 1983).
Quantitative Measurement and Analysis
Quantitative Measurement in RNA : A method for microscale determination of 5,6-dihydrouridine in bacterial and eukaryotic tRNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) has been developed. This method allows accurate measurement of dihydrouridine content in small RNA samples, enhancing our understanding of its prevalence and role in RNA structures (Dalluge et al., 1996).
Determining Whole Body Degradation Rates of tRNA in Humans and Rats : 5,6-Dihydrouridine is a marker for assessing whole body degradation rate of tRNA. Its rate of excretion in urine reflects tRNA degradation, providing a non-invasive method for studying tRNA turnover in different organisms (Topp et al., 1993).
Biological and Chemical Properties
Role in RNA Conformation : Dihydrouridine significantly destabilizes the C3'-endo sugar conformation in RNA, suggesting its role in promoting conformational flexibility. This property is crucial for understanding how dihydrouridine influences RNA structure and function, particularly in regions where tertiary interactions and loop formation occur (Dalluge et al., 1996).
- alterations in template activity and coding properties in various RNA systems. Understanding the effects of 5,6-dihydrouridine on RNA conformation and function is essential for comprehending its role in biological processes (Swinehart et al., 1972).
Dihydrouridine Synthases Specificities
- Specificities of Yeast Dihydrouridine Synthases : In Saccharomyces cerevisiae, dihydrouridine occurs at specific positions in cytoplasmic tRNA. The distinct position specificity of the four Dus proteins (Dus1p, Dus2p, Dus3p, and Dus4p) for these positions demonstrates the targeted action of these enzymes in RNA modification, highlighting the precision of RNA editing mechanisms in eukaryotes (Xing et al., 2004).
Chemical Transformations and Applications
Transforming Thymidine into an Imaging Probe : 5,6-Dihydrouridine has been studied for its potential in transforming thymidine into a magnetic resonance imaging probe for monitoring gene expression. This application exemplifies the potential of dihydrouridine derivatives in biomedical imaging and diagnostics (Bar‐Shir et al., 2013).
Synthesis of 5-Substituted Uridines via Lithiation of Dihydrouridine : The lithiation of dihydrouridine has been used as a novel method to synthesize 5-substituted uridines. This represents a significant advancement in nucleoside chemistry, offering a new pathway to synthesize modified uridines with potential applications in pharmaceuticals and research (Hayakawa et al., 1985).
Safety And Hazards
In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The introduction of dihydrouridine sequencing (D-seq) for transcriptome-wide mapping of this RNA modification with single-nucleotide resolution has revealed dihydrouridine at new locations across the yeast transcriptome . This suggests a broad role in folding functional RNA structures and paves the way for identifying the RNA targets of multiple DUS enzymes that are dysregulated in human disease .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBLXKRQACLCR-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021329 | |
Record name | 3,4,5,6-Tetrahydrouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,6-Dihydrouridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5,6-Dihydrouridine | |
CAS RN |
5627-05-4, 18771-50-1 | |
Record name | Dihydrouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5627-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydrouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5,6-Tetrahydrouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dihydrouridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FR359JO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 5,6-Dihydrouridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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